(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide
CAS No.: 1164506-13-1
Cat. No.: VC6208708
Molecular Formula: C19H19ClFNO2
Molecular Weight: 347.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164506-13-1 |
|---|---|
| Molecular Formula | C19H19ClFNO2 |
| Molecular Weight | 347.81 |
| IUPAC Name | (E)-N-[(4-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide |
| Standard InChI | InChI=1S/C19H19ClFNO2/c20-17-7-2-16(3-8-17)14-22-19(23)11-6-15-4-9-18(10-5-15)24-13-1-12-21/h2-11H,1,12-14H2,(H,22,23)/b11-6+ |
| Standard InChI Key | ITVAFUIMSAPCBG-IZZDOVSWSA-N |
| SMILES | C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)OCCCF)Cl |
Introduction
Chemical Structure and Nomenclature
Structural Breakdown
(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide (molecular formula: C₁₉H₁₈ClFNO₂) features three primary components:
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Acrylamide backbone: The α,β-unsaturated carbonyl system (CH₂=CH–C=O) in the E-configuration, which confers rigidity and electronic conjugation.
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4-Chlorobenzyl group: A chlorinated aromatic ring attached via a methylene bridge to the amide nitrogen.
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4-(3-Fluoropropoxy)phenyl substituent: A phenyl ring substituted with a fluorinated alkoxy chain at the para position.
The stereochemistry of the double bond is critical, as the E-configuration minimizes steric hindrance between the 4-chlorobenzyl and 4-(3-fluoropropoxy)phenyl groups, stabilizing the molecule .
Systematic Nomenclature
The IUPAC name reflects the compound’s substitution pattern:
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Propenamide: Indicates the acrylamide backbone.
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N-(4-chlorobenzyl): Specifies the 4-chlorobenzyl group attached to the amide nitrogen.
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3-[4-(3-fluoropropoxy)phenyl]: Denotes the phenyl ring with a 3-fluoropropoxy group at the para position, linked to the acrylamide’s β-carbon.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide likely involves a multi-step sequence:
Step 1: Preparation of 4-(3-Fluoropropoxy)benzaldehyde
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Reaction: Nucleophilic substitution between 4-hydroxybenzaldehyde and 3-fluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Step 2: Formation of the Acrylamide Backbone
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Horner-Wadsworth-Emmons Reaction: Condensation of 4-(3-fluoropropoxy)benzaldehyde with a phosphoryl acrylate reagent, followed by amidation with 4-chlorobenzylamine.
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Stereoselectivity: The E-isomer predominates due to thermodynamic control .
Step 3: Purification and Characterization
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Chromatography: Silica gel column chromatography to isolate the E-isomer.
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Crystallization: Recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimization Challenges
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Fluoropropoxy Stability: The 3-fluoropropoxy group may undergo hydrolysis under acidic conditions, necessitating pH-controlled environments during synthesis .
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Byproduct Formation: Competing Z-isomer formation (~10–15%) requires careful chromatographic separation .
Physicochemical Properties
The fluoropropoxy group enhances lipophilicity (LogP ~3.2), favoring membrane permeability, while the chloro and fluoro substituents contribute to metabolic stability .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.85 (d, J=15.6 Hz, 1H, CH=CH–CO–): Trans vinyl proton.
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δ 7.45–7.30 (m, 4H, Ar–H): Aromatic protons from 4-chlorobenzyl and 4-(3-fluoropropoxy)phenyl.
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δ 4.52 (t, J=6.4 Hz, 2H, OCH₂CF₂): Fluoropropoxy methylene.
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¹³C NMR: δ 165.2 (C=O), 148.1 (C–O), 134.5 (C–Cl), 114.8 (C–F) .
Infrared (IR) Spectroscopy
Mass Spectrometry
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ESI-MS: m/z 354.1 [M+H]⁺, 376.1 [M+Na]⁺. Fragmentation peaks at m/z 198.0 (4-chlorobenzyl) and 155.1 (fluoropropoxy phenyl) .
Biological Activity and Mechanisms
Hypothesized Targets
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Kinase Inhibition: Structural similarity to acrylamide-based kinase inhibitors (e.g., afatinib) suggests potential EGFR or HER2 inhibition .
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Apoptosis Induction: The α,β-unsaturated carbonyl may act as a Michael acceptor, covalently modifying cellular thiols and triggering oxidative stress .
In Silico Predictions
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Molecular Docking: Preliminary models indicate strong binding to EGFR’s ATP pocket (ΔG = -9.2 kcal/mol) .
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ADMET Profile: High intestinal absorption (Caco-2 permeability: 22 × 10⁻⁶ cm/s); CYP3A4 substrate (risk of drug-drug interactions) .
Applications in Medicinal Chemistry
Antibacterial Activity
Fluorinated alkoxy groups enhance penetration into bacterial membranes. Analogues with similar structures exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus .
| Parameter | Data |
|---|---|
| Acute Toxicity (LD₅₀, rat) | >500 mg/kg (oral) |
| Skin Irritation | Mild irritation (OECD 404) |
| Mutagenicity | Ames test negative |
Handling precautions include using nitrile gloves and avoiding light exposure due to photosensitivity .
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